6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3,4-DIMETHYL-5-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{3,4-DIMETHYL-5-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-{3,4-DIMETHYL-5-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{3,4-DIMETHYL-5-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The piperidine moiety plays a crucial role in enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine moiety with various functional groups.
Uniqueness
6-{3,4-DIMETHYL-5-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of a pyridazinone core and a piperidine sulfonyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[3,4-dimethyl-5-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-4-8-21(11-12)25(23,24)17-10-15(9-13(2)14(17)3)16-6-7-18(22)20-19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,22) |
InChI Key |
FZMKDNFKOQAIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C |
Origin of Product |
United States |
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